5-Methyl-2,5-diazaspiro[3.4]octane is a spirocyclic β-lactam scaffold that has garnered significant interest in scientific research, particularly in the field of neuroscience. While its complete classification remains to be fully elucidated, its structural similarity to rapastinel (formerly GLYX-13: threonine-proline-proline-threonine), a dipyrrolidine compound, suggests potential applications as a modulator of N-methyl-D-aspartate (NMDA) receptors. [] These receptors play a crucial role in synaptic plasticity, a key process underlying learning and memory. []
Neuropathic Pain: NYX-2925 exhibited analgesic effects in rat models of neuropathic pain, including peripheral chronic constriction nerve injury (CCI) and streptozotocin-induced diabetic mechanical hypersensitivity. [] These analgesic properties were attributed to its modulation of NMDA receptors within the central nervous system, specifically in the medial prefrontal cortex. []
Enhancing Cognitive Function: Studies have demonstrated the potential of NYX-2925 to improve learning and memory in animal models. [] Its ability to enhance NMDA receptor function, a key player in synaptic plasticity, contributes to these cognitive-enhancing effects. []
Potential Treatment for Fibromyalgia: While still under investigation, NYX-2925 is being explored as a potential therapeutic option for fibromyalgia. [] Given the role of NMDA receptors in pain processing and central sensitization, modulating their activity with compounds like NYX-2925 may offer a novel approach to managing fibromyalgia symptoms.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 147075-91-0
CAS No.: 186825-39-8